Pranidipine

Descripción

Propiedades

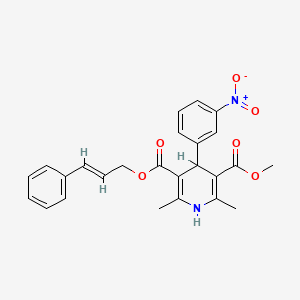

IUPAC Name |

3-O-methyl 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFPDGZNWTZCMF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875518 | |

| Record name | PRANIDIPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99522-79-9 | |

| Record name | Pranidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99522-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pranidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099522799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRANIDIPINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DES9QVH58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pranidipine's Mechanism of Action on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine, a third-generation dihydropyridine calcium channel blocker, exerts its vasodilatory effects on vascular smooth muscle through a dual mechanism of action. Primarily, it functions as a potent antagonist of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium that is critical for smooth muscle contraction. Additionally, emerging evidence indicates that this compound enhances the vasodilatory effects of nitric oxide (NO) signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: L-type Calcium Channel Blockade

This compound's principal mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium, a crucial step in the excitation-contraction coupling of smooth muscle.[2] The reduction in intracellular calcium concentration leads to a decrease in the formation of the Ca²⁺-calmodulin complex, which in turn reduces the activation of myosin light chain kinase (MLCK).[2] Consequently, the phosphorylation of the myosin light chain is diminished, leading to vascular smooth muscle relaxation and vasodilation.

This compound exhibits a high affinity for calcium channels, which contributes to its potent and long-lasting antihypertensive effects.[3] This high affinity is also linked to its high lipophilicity, suggesting that the drug may partition into the lipid bilayer of the cell membrane before binding to the calcium channel.[3]

Signaling Pathway for L-type Calcium Channel Blockade

Secondary Mechanism: Enhancement of Nitric Oxide Signaling

Beyond its direct action on calcium channels, this compound has been shown to enhance the vasodilatory effects of nitric oxide (NO).[4] This secondary mechanism contributes to its overall antihypertensive efficacy. This compound achieves this through multiple actions:

-

Increased cGMP Accumulation: this compound significantly enhances the accumulation of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells when co-cultured with endothelial cells.[4]

-

Upregulation of Superoxide Dismutase (SOD) Activity: this compound upregulates the activity of SOD in endothelial cells.[4] By scavenging superoxide anions, SOD prevents the degradation of NO, thereby increasing its bioavailability.[4]

This enhancement of the NO/cGMP pathway leads to the activation of cGMP-dependent protein kinase (PKG), which in turn promotes vasodilation through various downstream targets.

Signaling Pathway for NO Enhancement

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with its molecular targets.

| Parameter | Value | Preparation | Reference |

| Ki for (+)[3H]PN200-110 displacement | Lowest among tested dihydropyridines | Porcine skeletal T-tubules | [3] |

| pA2 (S-isomer) | 10.03 | Isolated rat aorta | [5] |

| pA2 (R-isomer) | 8.36 | Isolated rat aorta | [5] |

| Parameter | Value | Preparation | Reference |

| This compound concentration for cGMP enhancement | 10⁻⁶ M | Co-cultured human endothelial and smooth muscle cells | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Measurement

This protocol is adapted from methodologies used for studying dihydropyridine effects on L-type calcium channels in vascular smooth muscle cell lines like A7r5.

Objective: To measure the inhibitory effect of this compound on L-type Ca²⁺ currents.

Workflow:

Methodology:

-

Cell Culture: Culture A7r5 vascular smooth muscle cells on glass coverslips.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration on a single A7r5 cell.

-

Hold the membrane potential at -80 mV.

-

Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.

-

After recording a stable baseline current, perfuse the bath with increasing concentrations of this compound.

-

Record the steady-state inhibition at each concentration.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the inhibited currents to the baseline current.

-

Plot the concentration-response curve and fit with a Hill equation to determine the IC₅₀ value.

-

Isometric Tension Measurement in Isolated Rat Aortic Rings

This protocol is a standard method for assessing the vasorelaxant effects of drugs on isolated arteries.

Objective: To determine the EC₅₀ of this compound for vasorelaxation.

Workflow:

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut into 2-3 mm rings.

-

-

Mounting:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Connect the rings to an isometric force transducer.

-

-

Protocol:

-

Equilibrate the rings under an optimal resting tension (e.g., 2 g) for 60-90 minutes.

-

Induce a stable contraction with an agonist such as phenylephrine (e.g., 1 µM).

-

Once a plateau in contraction is reached, add this compound in a cumulative manner to obtain a concentration-response curve.

-

-

Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and fit with a sigmoidal dose-response equation to calculate the EC₅₀.

-

Measurement of cGMP Accumulation

This protocol is based on commercially available ELISA kits.

Objective: To quantify the effect of this compound on cGMP levels in vascular smooth muscle cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture rat aortic smooth muscle cells. For co-culture experiments, culture human umbilical vein endothelial cells (HUVECs) on inserts and place them over the smooth muscle cells.

-

Treat the cells with this compound (e.g., 10⁻⁶ M) for a specified time.

-

-

Lysis and Assay:

-

Lyse the cells with the provided lysis buffer.

-

Perform the cGMP competitive ELISA according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the cGMP concentration in each sample based on the standard curve.

-

Compare the cGMP levels in this compound-treated cells to control cells.

-

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on commercially available SOD activity assay kits.

Objective: To measure the effect of this compound on SOD activity in endothelial cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture HUVECs to confluence.

-

Treat the cells with this compound for a specified duration.

-

-

Homogenization and Assay:

-

Harvest and homogenize the cells in an appropriate buffer.

-

Perform the SOD activity assay according to the manufacturer's protocol. This typically involves a colorimetric reaction where a superoxide-generating system reduces a chromogen, and the inhibition of this reduction by SOD in the sample is measured.

-

-

Data Analysis:

-

Calculate the SOD activity in the samples based on the inhibition of the colorimetric reaction compared to a standard.

-

Compare the SOD activity in this compound-treated cells to control cells.

-

Conclusion

This compound's mechanism of action in vascular smooth muscle is multifaceted, involving both the primary blockade of L-type calcium channels and a secondary enhancement of nitric oxide-mediated vasodilation. Its high affinity for calcium channels contributes to its potent and sustained antihypertensive effects. The additional action on the NO pathway may provide further therapeutic benefits, particularly in conditions associated with endothelial dysfunction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other vasoactive compounds.

References

- 1. Effect of dihydropyridines on calcium channels in isolated smooth muscle cells from rat vena cava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a 1,4-dihydropyridine calcium channel blocker that enhances nitric oxide-induced vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of this compound on N-type voltage-dependent Ca2+ channels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Analysis of Pranidipine's Lipophilicity and Membrane Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine is a third-generation 1,4-dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects. A critical determinant of its pharmacological profile is its high lipophilicity, which governs its interaction with biological membranes. This technical guide provides a comprehensive analysis of this compound's physicochemical properties, focusing on its lipophilicity and the subsequent interactions with cellular membranes. We delve into the experimental methodologies used to quantify these characteristics, explore the "membrane-bilayer pathway hypothesis," and elucidate the signaling pathways through which this compound exerts its therapeutic effects. This document serves as a resource for researchers and professionals in drug development, offering detailed protocols, quantitative data, and visual representations of complex biological processes to facilitate a deeper understanding of this compound's mechanism of action.

This compound's Lipophilicity: A Key to Its Potency

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial physicochemical parameter in drug design and development. It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its molecular target.[1][2] For this compound, its high lipophilicity is a defining characteristic that distinguishes it from other dihydropyridines and is central to its potent and sustained therapeutic action.[3]

The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (Log P) between n-octanol and water.[4] A higher Log P value indicates greater lipophilicity.

Quantitative Lipophilicity Data

Studies have consistently shown that this compound possesses the highest lipophilicity among several tested dihydropyridine calcium channel blockers. This high affinity for lipid environments is directly correlated with its potency in displacing other ligands from calcium channels.[3]

| Compound | Octanol-Buffer Partition Coefficient (Log P) | Ki Value (nM) for (+)[3H]PN200-110 Binding |

| This compound | Highest among tested compounds | Lowest among tested compounds |

| Nifedipine | Lower than this compound | Higher than this compound |

| Nitrendipine | Lower than this compound | Higher than this compound |

| Nicardipine | Lower than this compound | Higher than this compound |

| Note: Specific Log P values from the cited primary literature were not available. The data reflects the relative lipophilicity and binding affinity as reported in comparative studies.[3] |

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is fundamental in preclinical drug development. Several methods are employed, with the shake-flask method being the gold standard.

Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient of a compound between n-octanol (representing a lipid phase) and water (representing an aqueous phase).[4]

Protocol:

-

Preparation: A solution of this compound is prepared in either n-octanol or water.

-

Partitioning: A known volume of the this compound solution is added to a flask containing a known volume of the second, immiscible solvent (water or n-octanol, respectively).

-

Equilibration: The flask is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[5] A slow-stirring method can also be used to prevent the formation of emulsions, which is particularly useful for highly lipophilic compounds.[4]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[4]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used indirect method for determining lipophilicity. It is faster and requires less compound than the shake-flask method.[5] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its Log P value.[4]

Protocol:

-

System Setup: An HPLC system is equipped with a reversed-phase column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.[4]

-

Calibration: A series of standard compounds with known Log P values are injected into the system, and their retention times (t_R) are recorded.

-

Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

Calculation: A calibration curve is generated by plotting the known Log P values of the standards against their retention times. The Log P of this compound is then extrapolated from this curve using its retention time.

This compound's Interaction with Cell Membranes

The high lipophilicity of this compound is fundamental to its mechanism of interaction with the cell membrane, which serves as both a reservoir and a pathway to its target, the L-type calcium channel.

The Membrane-Bilayer Pathway Hypothesis

This compound's potent and long-lasting action is explained by the "membrane-bilayer pathway hypothesis".[3] This model proposes that the drug, due to its high lipophilicity, does not primarily access its binding site on the calcium channel from the aqueous extracellular space. Instead, it first partitions into the lipid bilayer of the cell membrane.[3]

This accumulation within the membrane creates a high local concentration of the drug in close proximity to the transmembrane domains of the L-type calcium channel. From this lipid environment, this compound can then diffuse laterally to bind to its receptor site on the channel protein. This mechanism is supported by the strong correlation between the lipophilicity of dihydropyridines and their potency in binding experiments.[3] This strong affinity for the membrane contributes to its slow dissociation rate and prolonged therapeutic effect.[3]

Interaction with T-Tubule Membranes

Displacement binding experiments using porcine skeletal T-tubules, which are rich in L-type calcium channels, have shown that this compound has a very high affinity for these membranes, exhibiting the lowest Ki value among the dihydropyridines tested.[3] This suggests a strong interaction not just with the calcium channel protein itself, but with the surrounding lipid membrane environment of the T-tubules.[3]

Experimental Protocols for Membrane Interaction Studies

To evaluate how a drug like this compound crosses biological membranes, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are used.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of compounds across biological membranes.[6][7] It measures the permeability of a compound through an artificial lipid membrane, providing a good indication of its potential for absorption.[6]

Protocol:

-

Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[8]

-

Assay Setup: The donor plate is placed on top of an acceptor plate, which contains a buffer solution (e.g., PBS at pH 7.4).

-

Compound Addition: A solution of this compound is added to the wells of the donor plate.

-

Incubation: The "sandwich" of donor and acceptor plates is incubated for a specific period (e.g., 5 to 18 hours) at room temperature, allowing the compound to diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.[6][8]

-

Quantification: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured using UV-Vis spectroscopy or LC-MS/MS.[6]

-

Permeability Calculation: The apparent permeability coefficient (P_app) is calculated, which reflects the rate at which the compound crosses the artificial membrane.

This compound's Signaling Pathways

This compound's antihypertensive effect is primarily mediated by its blockade of L-type calcium channels, but it also possesses a unique secondary mechanism involving the nitric oxide (NO) pathway.

Primary Mechanism: L-Type Calcium Channel Blockade

Like all dihydropyridine calcium channel blockers, this compound's main mechanism of action is the inhibition of calcium ion (Ca²⁺) influx through L-type voltage-gated calcium channels.[9][10]

-

Binding: this compound binds to the L-type calcium channels located on the smooth muscle cells of blood vessels.[9]

-

Inhibition: This binding blocks the influx of extracellular Ca²⁺ into the muscle cells.

-

Relaxation: Since Ca²⁺ is a critical trigger for muscle contraction, its reduced intracellular concentration leads to the relaxation of the vascular smooth muscle.[9]

-

Vasodilation: The relaxation of these muscles causes vasodilation, particularly in the arterioles, which reduces peripheral vascular resistance.[9]

-

Blood Pressure Reduction: The decrease in peripheral resistance leads to a reduction in overall blood pressure.

Secondary Mechanism: Enhancement of Nitric Oxide Action

Uniquely, this compound has been shown to enhance and prolong the vasorelaxant effects of nitric oxide (NO).[11][12] NO is a potent endogenous vasodilator produced by endothelial cells.

-

NO Production: Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells.

-

This compound's Role: this compound appears to inhibit the decomposition of NO, possibly by upregulating the activity of superoxide dismutase, an enzyme that scavenges superoxide radicals which would otherwise inactivate NO.[12]

-

Enhanced cGMP Signaling: The increased availability of NO leads to greater activation of soluble guanylate cyclase in smooth muscle cells, resulting in higher levels of cyclic guanosine monophosphate (cGMP).[12]

-

Prolonged Vasodilation: cGMP is a second messenger that promotes smooth muscle relaxation. The enhanced NO-cGMP signaling contributes to a more pronounced and sustained vasodilation.[11]

Conclusion

The pharmacological profile of this compound is intrinsically linked to its pronounced lipophilicity. This key physicochemical property facilitates its partitioning into the cell membrane, enabling a high local concentration near its target L-type calcium channels, as described by the membrane-bilayer pathway hypothesis. This strong membrane interaction underlies its potent and sustained channel-blocking activity. Furthermore, this compound's ability to enhance nitric oxide-mediated vasodilation provides a complementary mechanism that contributes to its overall therapeutic efficacy. A thorough understanding of these lipophilic characteristics and membrane interactions is paramount for the rational design and development of future cardiovascular drugs with optimized efficacy and duration of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipophilicity--methods of determination and its role in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of the potent and long-lasting antihypertensive action of the new calcium channel blocker this compound. Evidence for strong affinity to the calcium channels or membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. What is the mechanism of Aranidipine? [synapse.patsnap.com]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound, a 1,4-dihydropyridine calcium channel blocker that enhances nitric oxide-induced vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Pranidipine in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is primarily recognized for its potent and long-lasting antihypertensive effects.[1] Emerging evidence, however, suggests that its therapeutic benefits in cardiovascular models extend beyond vasodilation and blood pressure reduction, encompassing significant anti-inflammatory and anti-remodeling properties. This technical guide synthesizes the current understanding of the anti-inflammatory effects of this compound in cardiovascular contexts. It provides a comprehensive overview of its mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals in cardiovascular drug discovery and development, highlighting the pleiotropic effects of this compound and stimulating further investigation into its anti-inflammatory potential.

Introduction: Inflammation in Cardiovascular Disease

Chronic inflammation is a cornerstone in the pathophysiology of a multitude of cardiovascular diseases (CVDs), including atherosclerosis, heart failure, and hypertension. The inflammatory cascade in the cardiovascular system involves the activation of endothelial cells, recruitment and infiltration of leukocytes, and the production of a host of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules.[2][3] This sustained inflammatory response contributes to vascular remodeling, plaque formation and instability, and myocardial dysfunction. Consequently, therapeutic strategies aimed at mitigating inflammation hold significant promise for the management of CVDs. While traditional cardiovascular medications have primarily focused on hemodynamic and lipid-lowering effects, there is a growing appreciation for the anti-inflammatory properties of some of these agents.

This compound: Beyond Calcium Channel Blockade

This compound distinguishes itself from other dihydropyridine CCBs through its high lipophilicity, which contributes to its prolonged duration of action and strong affinity for calcium channels within the cell membrane.[1] Beyond its primary function of blocking L-type calcium channels, leading to vasodilation, this compound exhibits a range of effects that impinge upon key inflammatory and fibrotic pathways implicated in cardiovascular pathology.

Quantitative Data on the Anti-inflammatory and Anti-Remodeling Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in cardiovascular models.

| Cardiovascular Model | Key Inflammatory/Fibrotic Marker | Treatment Group | Control/Vehicle Group | Percentage Change with this compound | Reference |

| Rat model of autoimmune myocarditis | TGF-β1 mRNA expression (heart tissue) | This compound (0.3 mg/kg/day) | Vehicle | Dose-dependent suppression | [4] |

| Rat model of autoimmune myocarditis | Collagen-III mRNA expression (heart tissue) | This compound (0.3 mg/kg/day) | Vehicle | Dose-dependent suppression | [4] |

| Cultured endothelial cells | Superoxide Dismutase (SOD) activity | This compound | Control | Upregulated | [5][6] |

| Cultured endothelial cells | Endothelin-1 production | This compound | Control | Suppressed | [5][6] |

Note: Specific quantitative values for the percentage change were not always available in the cited abstracts. The table reflects the reported directional change.

Inferred Anti-inflammatory Effects of this compound (as a Dihydropyridine CCB)

While direct studies on this compound's effects on all inflammatory markers are limited, the recognized class effects of dihydropyridine CCBs provide a strong basis for inferring its broader anti-inflammatory profile.

| Inflammatory Marker/Process | Effect of Dihydropyridine CCBs | Implication for this compound | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression | Likely suppresses TNF-α expression | [2] |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppression of expression | Likely suppresses MCP-1 expression | [2] |

| Pro-inflammatory Cytokines (general) | Suppression of expression | Likely suppresses pro-inflammatory cytokine expression | [2] |

| Nuclear Factor-kappa B (NF-κB) Activation | Reduction | Likely reduces NF-κB activation | [2][7][8][9] |

| Reactive Oxygen Species (ROS) Generation | Suppression | Suppresses ROS generation (supported by SOD upregulation) | [2][3] |

| Monocyte Adhesion to Endothelial Cells | Inhibition | Likely inhibits monocyte adhesion | [2][3] |

| Adhesion Molecule Expression | Suppression | Likely suppresses adhesion molecule expression | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of this compound's anti-inflammatory and anti-remodeling effects.

Animal Models of Cardiovascular Disease

-

Rat Model of Autoimmune Myocarditis: This model is induced by immunization with porcine cardiac myosin. It is a well-established model for studying cardiac inflammation and fibrosis, leading to heart failure.[4]

-

Avian Model of Dilated Cardiomyopathy: This model is induced by feeding furazolidone to turkey poults, which results in dilated cardiomyopathy that mimics the human condition. It is useful for studying cardiac remodeling and function.[10]

-

Atherosclerosis Animal Models: While not specifically mentioned for this compound in the initial searches, models such as Apolipoprotein E-deficient (ApoE-/-) or Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice, often fed a high-fat diet, are standard for studying vascular inflammation and atherosclerosis.[11][12][13][14]

Measurement of Gene Expression (TGF-β1 and Collagen-III mRNA)

Protocol: Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Tissue Homogenization and RNA Extraction: Heart tissue is homogenized, and total RNA is extracted using a commercially available kit (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for TGF-β1, collagen-III, and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[15][16][17]

Measurement of Superoxide Dismutase (SOD) Activity

Protocol: Spectrophotometric Assay

-

Cell Lysate Preparation: Endothelial cells are cultured and treated with this compound. The cells are then lysed to release intracellular components.

-

Assay Principle: The assay is based on the ability of SOD to inhibit the reduction of a chromogenic reagent (e.g., WST-1) by superoxide anions generated by a xanthine/xanthine oxidase system.

-

Procedure: The cell lysate is incubated with the reaction mixture containing xanthine, xanthine oxidase, and the chromogenic reagent. The absorbance is measured at a specific wavelength (e.g., 450 nm).

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the chromogenic reaction and can be quantified by comparison to a standard curve generated with purified SOD enzyme.[4][18][19][20][21]

Signaling Pathways and Visualizations

This compound's anti-inflammatory effects are mediated through its influence on several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

This compound's Antioxidant and Vasculoprotective Pathway

This compound's antioxidant and vasculoprotective actions.

Inferred Anti-inflammatory Signaling of Dihydropyridine CCBs

Inferred anti-inflammatory signaling of dihydropyridines.

This compound's Anti-Fibrotic Pathway in Cardiac Remodeling

This compound's anti-fibrotic effects on cardiac remodeling.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses clinically relevant anti-inflammatory and anti-remodeling properties that complement its primary antihypertensive action. Its ability to enhance antioxidant defenses by upregulating SOD activity and to suppress pro-fibrotic signaling through the TGF-β1 pathway provides a mechanistic basis for its observed cardioprotective effects in preclinical models. Furthermore, as a member of the dihydropyridine class of CCBs, it is highly probable that this compound also exerts broader anti-inflammatory effects by inhibiting the NF-κB signaling pathway and the subsequent expression of pro-inflammatory cytokines and adhesion molecules.

Future research should aim to provide more direct and quantitative evidence of this compound's effects on key inflammatory markers such as hs-CRP, IL-6, and TNF-α in various cardiovascular models. Elucidating the precise molecular interactions between this compound and components of the NF-κB signaling cascade would further solidify our understanding of its anti-inflammatory mechanisms. Clinical studies designed to evaluate the impact of this compound on inflammatory biomarkers in patients with hypertension and other cardiovascular diseases are warranted. A deeper understanding of these pleiotropic effects will be instrumental in optimizing the therapeutic application of this compound and in the development of novel anti-inflammatory strategies for cardiovascular disease.

References

- 1. This compound, a novel calcium antagonist, once daily, for the treatment of hypertension: a multicenter, double-blind, placebo-controlled dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-atherosclerotic potential of dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effects of calcium channel blockers on nuclear factor kappa B activation in the mesangium cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nifedipine inhibits activation of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound, a calcium channel antagonist, in an avian model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models to evaluate anti-atherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Superoxide Dismutase (SOD) Activity Assay [cellbiolabs.com]

- 20. mmpc.org [mmpc.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Pranidipine's Impact on Intracellular Calcium Concentration in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of pranidipine, a dihydropyridine derivative, on intracellular calcium ([Ca²⁺]i) concentration in neurons. This compound is recognized as a potent and long-acting calcium channel blocker.[1][2] While its primary clinical application is in managing hypertension, its interactions with neuronal calcium channels suggest a broader range of potential neuropharmacological effects. This document synthesizes key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols for investigating these effects, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action: Beyond L-Type Channel Blockade

This compound, like other dihydropyridines, is known to block L-type voltage-gated calcium channels (VGCCs).[3][4] These channels are critical in regulating calcium influx in response to membrane depolarization.[3] However, emerging evidence reveals that this compound's activity in the nervous system is not confined to L-type channels. A key study demonstrated that this compound also significantly inhibits N-type voltage-dependent calcium channels in dorsal root ganglion neurons.[5] This dual blockade is a distinguishing feature compared to some other dihydropyridines, such as nicardipine, which act more exclusively on L-type channels.[5]

The blockade of N-type calcium channels is particularly relevant in neurons, as these channels are crucial for controlling neurotransmitter release at synaptic terminals.[5] By attenuating calcium influx through both L-type and N-type channels, this compound can effectively suppress depolarization-induced increases in intracellular calcium concentration.[5] This action may underlie its observed antinociceptive (pain-reducing) effects, which are not seen with exclusive L-type blockers in similar experimental models.[5]

Furthermore, this compound's high lipophilicity (hydrophobicity) contributes to its potent and long-lasting effects.[1] The "membrane-bilayer pathway hypothesis" suggests that this compound first partitions into the lipid bilayer of the cell membrane before binding to the calcium channel, a property that correlates with its high affinity and sustained action.[1]

Quantitative Data Summary

The following table summarizes the quantitative and qualitative findings regarding this compound's effect on neuronal calcium channels and related parameters.

| Parameter | Target | Cell Type/Model | Finding | Citation |

| [Ca²⁺]i Suppression | Voltage-Gated Ca²⁺ Channels | Dorsal Root Ganglion Neurons | Significantly suppressed KCl-induced [Ca²⁺]i changes in a dose-dependent fashion. | [5] |

| Channel Current Blockade | N-Type Ca²⁺ Currents | Dorsal Root Ganglion Neurons | Showed a dose-dependent blocking effect on N-type currents. | [5] |

| Binding Affinity (Ki) | Ca²⁺ Channels | Porcine Skeletal T-Tubules | Exhibited the lowest Ki value for (+)[3H]PN200-110 binding among tested dihydropyridines, indicating very high affinity. | [1] |

| Antinociceptive Effect | N-Type Ca²⁺ Channels | Mice (in vivo) | Intrathecal injection significantly shortened licking time in the formalin test, an effect not observed with exclusive L-type blockers. | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe key experimental protocols used to assess the impact of this compound on neuronal [Ca²⁺]i.

This protocol is a synthesized method based on common practices for calcium imaging in cultured neurons using fluorescent indicators like Fura-2 AM.[6][7][8][9]

Objective: To measure changes in [Ca²⁺]i in cultured neurons in response to depolarization and upon application of this compound.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion or hippocampal neurons) on glass coverslips.

-

HEPES-buffered artificial cerebrospinal fluid (ACSF) or Tyrode's solution.

-

Fura-2 AM (acetoxymethyl ester) calcium indicator dye.

-

Pluronic F-127.

-

High potassium (KCl) solution for inducing depolarization.

-

This compound stock solution (dissolved in DMSO).

-

Inverted fluorescence microscope with an incubation chamber, perfusion system, and excitation wavelengths of 340 nm and 380 nm.[6][9]

-

Image acquisition and analysis software (e.g., Zen software).[6]

Procedure:

-

Cell Preparation: Culture primary neurons on polylysine-coated glass coverslips until mature (e.g., >60 days for human iPSC-derived neurons).[6]

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (e.g., 5 µM), a small percentage of Pluronic F-127 (to aid dispersion), in ACSF.

-

Incubate the coverslips with the loading solution in the dark at 37°C for 30-45 minutes.[9]

-

Wash the cells with fresh ACSF to remove excess dye and allow for complete de-esterification of the dye within the cells for an additional 20-30 minutes.[6]

-

-

Imaging Setup:

-

Data Acquisition:

-

Using the imaging software, select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm. Images should be captured every 1-5 seconds.[6]

-

Record baseline activity for at least 5 minutes.[6]

-

-

Pharmacological Application:

-

Introduce this compound at the desired concentration into the perfusion solution and record for a set duration to observe its effect on resting [Ca²⁺]i.

-

To measure the inhibitory effect, apply a depolarizing stimulus (e.g., high KCl solution) in the absence of the drug to establish a control response.

-

After a washout period, pre-incubate the neurons with this compound and then apply the same high KCl stimulus in the presence of the drug.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

This ratio is proportional to the intracellular calcium concentration.[9] The change in this ratio upon stimulation, with and without this compound, is used to quantify the drug's inhibitory effect.

-

This protocol describes the general principle of the patch-clamp technique used to measure ion channel currents, as referenced in the study on this compound's effect on N-type channels.[5]

Objective: To directly measure the dose-dependent blocking effect of this compound on N-type calcium channel currents.

Materials:

-

Cultured neurons.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

External and internal pipette solutions designed to isolate calcium currents (e.g., containing blockers for sodium and potassium channels).

-

This compound solutions for application.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Patching:

-

Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the "whole-cell" configuration. This allows control of the cell's membrane potential and measurement of total ion flow.

-

-

Current Recording:

-

Clamp the neuron's membrane potential at a holding potential where calcium channels are typically closed (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

-

-

Drug Application:

-

After recording stable baseline currents, perfuse the external solution containing a specific concentration of this compound over the cell.

-

Repeat the voltage-step protocol to record the calcium currents in the presence of the drug.

-

Repeat this process for multiple concentrations to establish a dose-response relationship.

-

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application. The percentage of current inhibition is calculated for each this compound concentration to determine its blocking potency.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and processes discussed.

Caption: this compound's dual blockade of L-type and N-type calcium channels.

Caption: The "Membrane-Bilayer Pathway Hypothesis" for this compound action.

Caption: Experimental workflow for neuronal calcium imaging.

Neuroprotective Implications and Future Directions

The dysregulation of intracellular calcium homeostasis is a key factor in the pathophysiology of several neurodegenerative diseases and ischemic brain injury.[10][11] An excessive influx of calcium can trigger excitotoxic cascades, mitochondrial dysfunction, and ultimately lead to neuronal cell death.[11]

By blocking voltage-gated calcium channels, dihydropyridine calcium channel blockers are being investigated for their neuroprotective potential.[10][12] this compound's ability to inhibit both L-type and N-type channels could offer a broader spectrum of neuroprotection compared to more selective agents. The reduction of calcium influx not only directly limits excitotoxicity but may also mitigate downstream inflammatory responses in glial cells like microglia.[13]

Future research should focus on elucidating the precise quantitative parameters (e.g., IC₅₀ values) of this compound for different neuronal calcium channel subtypes and exploring its efficacy in established in vitro and in vivo models of neurological disorders where calcium dysregulation is a known contributor. Understanding the long-term consequences of its dual-channel blockade on synaptic plasticity and neuronal network function will also be critical for evaluating its potential as a therapeutic agent for neurological conditions.

References

- 1. Mechanisms of the potent and long-lasting antihypertensive action of the new calcium channel blocker this compound. Evidence for strong affinity to the calcium channels or membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Inhibitory effect of this compound on N-type voltage-dependent Ca2+ channels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Imaging in mDA neurons [protocols.io]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Type Calcium Channel blockers and Parkinson’s Disease in Denmark - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Roles of Calcium Ions in Parkinson’s Disease: Calcium Channel Inhibitors as a Novel Agents? [mdpi.com]

- 12. research.uniupo.it [research.uniupo.it]

- 13. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection | PLOS One [journals.plos.org]

Unraveling the Structure-Activity Relationship of Pranidipine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Pharmacophore of Pranidipine

This compound, a potent dihydropyridine (DHP) calcium channel blocker, exerts its therapeutic effects by binding to L-type calcium channels, primarily in vascular smooth muscle. Its structure-activity relationship (SAR) is intricately linked to its three-dimensional conformation and the nature of its substituents. The core pharmacophore of this compound and its analogs consists of a 1,4-dihydropyridine ring, a substituted phenyl ring at the 4-position, and ester groups at the 3- and 5-positions. The orientation of the phenyl ring relative to the dihydropyridine ring is a critical determinant of activity.

Key Structural Features and Their Impact on Activity

The biological activity of this compound analogs is significantly influenced by modifications at various positions of the dihydropyridine and phenyl rings.

The 4-Phenyl Ring: A Gatekeeper of Potency

The substitution pattern on the phenyl ring at the 4-position of the dihydropyridine core is paramount for high antagonistic activity. Electron-withdrawing groups, such as the nitro group in this compound, are generally favored. The position of this substituent is also crucial, with ortho or meta positions often leading to higher potency compared to the para position. This is attributed to the steric hindrance influencing the perpendicular orientation of the phenyl ring relative to the dihydropyridine ring, which is believed to be the optimal conformation for receptor binding.

Esters at C3 and C5: Modulators of Selectivity and Duration

The nature of the ester groups at the C3 and C5 positions of the dihydropyridine ring plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the analogs. The presence of at least one ester group is essential for activity. Variations in the ester substituents can influence the drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the high lipophilicity of this compound contributes to its potent and long-lasting antihypertensive action, supporting the "membrane-bilayer pathway hypothesis" where the drug partitions into the lipid bilayer before binding to the calcium channel.

Stereoselectivity: The Decisive Role of Chirality

This compound is a chiral molecule, and its enantiomers exhibit significant differences in biological activity. The (S)-enantiomer of this compound is a substantially more potent calcium channel blocker than the (R)-enantiomer. This stereoselectivity underscores the specific three-dimensional requirements of the DHP binding site on the L-type calcium channel.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the available quantitative data for this compound and a key analog, highlighting the impact of stereochemistry on its calcium channel blocking activity.

| Compound | Chirality | Assay | Parameter | Value | Reference |

| This compound | (S)-isomer | Isolated rat aorta (KCl-induced contraction) | pA2 | 10.03 | |

| This compound | (R)-isomer | Isolated rat aorta (KCl-induced contraction) | pA2 | 8.36 | |

| This compound | Racemate | Displacement binding assay ([3H]PN200-110) | Ki (nM) | 0.21 |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Synthesis of this compound Analogs (General Hantzsch Dihydropyridine Synthesis)

The synthesis of this compound and its analogs typically follows the Hantzsch dihydropyridine synthesis. This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium acetate.

General Procedure:

-

A mixture of the substituted benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for several hours.

-

After cooling, the precipitate is collected by filtration.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.

For the synthesis of specific this compound analogs, the corresponding substituted benzaldehyde and β-ketoesters would be used. For the asymmetric synthesis of the chiral enantiomers, a chiral auxiliary or a chiral catalyst can be employed.

In Vitro Evaluation of Calcium Channel Blocking Activity: Isolated Rat Aorta Assay

This assay is a classic method to determine the potency of calcium channel blockers.

Protocol:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

The rings are then contracted by adding a high concentration of KCl (e.g., 80 mM) to the organ bath.

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or its analog) are added to the bath.

-

The relaxation of the aortic ring is measured and expressed as a percentage of the maximal contraction induced by KCl.

-

The IC50 (concentration causing 50% inhibition of the maximal contraction) or pA2 values are then calculated from the concentration-response curves.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the compounds for the dihydropyridine binding site on the L-type calcium channel.

Protocol:

-

Membrane preparations from a suitable tissue source rich in L-type calcium channels (e.g., rat brain or skeletal muscle T-tubules) are prepared.

-

The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]PN200-110 or [3H]nitrendipine) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound (this compound or its analog) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

-

The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Logical Relationships

Primary Mechanism: L-type Calcium Channel Blockade

The primary mechanism of action of this compound and its analogs is the blockade of voltage-gated L-type calcium channels. This inhibition prevents the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.

Caption: this compound's primary mechanism of L-type calcium channel blockade.

Secondary Mechanism: Enhancement of Nitric Oxide Signaling

This compound exhibits a unique secondary mechanism of action by enhancing the effects of nitric oxide (NO), a potent vasodilator. It achieves this by upregulating the activity of superoxide dismutase (SOD), an enzyme that scavenges superoxide anions. Superoxide anions are known to inactivate NO. By reducing superoxide levels, this compound indirectly increases the bioavailability of NO, leading to enhanced vasodilation.

Caption: this compound's enhancement of the nitric oxide signaling pathway.

Experimental Workflow for SAR Studies

The systematic investigation of the structure-activity relationship of this compound analogs follows a well-defined workflow, from molecular design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the structure-activity relationship studies of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a well-defined yet complex field. The core 1,4-dihydropyridine structure with specific substitutions on the 4-phenyl ring and ester groups at the C3 and C5 positions are critical for potent calcium channel blocking activity. Furthermore, the stereochemistry at the C4 position and the unique dual mechanism involving the nitric oxide pathway provide avenues for the design of novel analogs with improved therapeutic profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of cardiovascular drugs.

Methodological & Application

Pranidipine Stock Solution: Preparation and Long-Term Storage Protocols

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pranidipine is a potent and long-acting calcium channel blocker of the 1,4-dihydropyridine class, utilized in research for its antihypertensive properties. It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. Accurate and reproducible experimental results rely on the correct preparation and stable long-term storage of this compound stock solutions. This document provides detailed protocols for the preparation and storage of this compound solutions and outlines methodologies for assessing their stability over time.

This compound Chemical Structure

Caption: Chemical structure of this compound.

This compound Stock Solution Preparation

The preparation of a stable and accurate this compound stock solution is critical for in vitro and in vivo studies. The choice of solvent is paramount and depends on the experimental requirements.

3.1. Recommended Solvents and Solubility

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO to avoid moisture absorption, which can affect the solubility and stability of the compound.[2]

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | up to 270 mg/mL (602.05 mM) | Sonication is recommended to aid dissolution.[1] Use freshly opened, anhydrous DMSO.[1][2] |

| Ethanol | 2 mg/mL | - |

Note: this compound is practically insoluble in water.

3.2. Protocol for Preparation of a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.485 mg of this compound (Molecular Weight: 448.47 g/mol ).

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of fresh, anhydrous DMSO (in this case, 1 mL).

-

Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm that no solid particles remain.

-

Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

Long-Term Storage Protocols

Proper storage is essential to maintain the integrity and activity of the this compound stock solution. Key factors to consider are temperature, light exposure, and the prevention of repeated freeze-thaw cycles.

4.1. Storage Conditions and Stability

This compound stock solutions in DMSO are stable for extended periods when stored at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

Table 2: Long-Term Storage Recommendations for this compound Stock Solutions in DMSO

| Storage Temperature | Duration of Stability | Recommendations |

| -20°C | 1 year[2][3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| -80°C | 2 years[3] | Ideal for long-term archival storage. Aliquot and protect from light. |

4.2. Handling and Thawing

-

When retrieving an aliquot for use, thaw it at room temperature or in a 37°C water bath for a short period.

-

Once thawed, gently vortex the vial to ensure a homogenous solution before making further dilutions.

-

Avoid prolonged exposure of the stock solution to room temperature and light. Dihydropyridine compounds can be light-sensitive.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental data, the stability of the this compound stock solution should be periodically assessed, especially if stored for extended periods or if there are concerns about storage conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

5.1. Forced Degradation Study

A forced degradation study is performed to demonstrate the specificity of the analytical method in separating the intact drug from its potential degradation products. This involves subjecting the this compound solution to various stress conditions.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Mix the this compound stock solution with 1 N HCl and incubate at 60°C for 5 hours. Neutralize with 1 N NaOH before analysis.

-

Alkaline Hydrolysis: Mix the this compound stock solution with 1 N NaOH and incubate at 60°C for 5 hours. Neutralize with 1 N HCl before analysis.

-

Oxidative Degradation: Treat the this compound stock solution with 30% hydrogen peroxide (H₂O₂) and keep at 60°C for 5 hours.

-

Thermal Degradation: Store the this compound stock solution at a high temperature (e.g., 100°C) for 6 hours.

-

Photolytic Degradation: Expose the this compound stock solution to a light source (e.g., 1.2 million lux hours) to assess photosensitivity.

5.2. Stability-Indicating HPLC Method

The following is a representative HPLC method adapted from published methods for other dihydropyridine calcium channel blockers, which can be optimized for this compound.

Table 3: Representative HPLC Parameters for this compound Stability Analysis

| Parameter | Specification |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of a buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol). A common starting ratio is 40:60 (v/v) buffer to organic solvent. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 220-240 nm. |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

5.3. Data Analysis

The stability of the this compound solution is determined by quantifying the peak area of the intact this compound over time and under different storage conditions. The appearance of new peaks in the chromatogram indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by blocking L-type calcium channels, which are voltage-gated calcium channels. This blockade inhibits the influx of extracellular calcium into vascular smooth muscle cells. The reduced intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.

References

Application Note: In Vitro Cell-Based Assay for Screening Pranidipine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranidipine is a potent and long-acting 1,4-dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its primary therapeutic effect is achieved through the inhibition of L-type voltage-gated calcium channels, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[3] Additionally, this compound has been shown to enhance the action of nitric oxide (NO) in endothelial cells, contributing to its vasodilatory effects.[4][5][6] This application note provides detailed protocols for a robust in vitro cell-based screening platform to assess the efficacy of this compound and other L-type calcium channel blockers.

The described workflow utilizes a two-tiered approach: a primary functional assay to measure the inhibition of calcium influx and a secondary assay to evaluate cell viability, ensuring that the observed effects are not due to cytotoxicity. Human Aortic Smooth Muscle Cells (HAoSMC) are recommended as a physiologically relevant cell model.

Principle of the Assays

Primary Efficacy Assay: Fluorescent Calcium Flux Assay

This assay quantifies the ability of this compound to block L-type calcium channels. L-type calcium channels are voltage-gated, and membrane depolarization triggers their opening, leading to an influx of extracellular calcium (Ca²⁺). In this protocol, depolarization is induced by exposing the cells to a high concentration of potassium chloride (KCl). The resulting increase in intracellular Ca²⁺ is measured using a fluorescent indicator dye, such as Fluo-4 AM. This compound, as an L-type calcium channel blocker, will inhibit this KCl-induced calcium influx, leading to a dose-dependent reduction in the fluorescent signal.

Secondary Assay: Cell Viability Assay

To ensure that the observed reduction in calcium influx is a direct result of channel blockade and not due to compound-induced cell death, a cell viability assay is performed in parallel. The resazurin-based assay is a reliable method that measures the metabolic activity of viable cells.[1][2][3][7] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in resorufin production would indicate cytotoxicity.

Data Presentation

Table 1: this compound Inhibition of KCl-Induced Calcium Influx in HAoSMC

| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation (RFU) | % Inhibition |

| 0 (Vehicle Control) | 15,000 | 850 | 0 |

| 0.1 | 13,500 | 780 | 10 |

| 1 | 10,500 | 650 | 30 |

| 10 | 7,500 | 500 | 50 |

| 100 | 4,500 | 320 | 70 |

| 1000 | 1,500 | 150 | 90 |

| Positive Control (Nifedipine 1µM) | 1,200 | 120 | 92 |

This data is illustrative. Actual results may vary.

Table 2: Cytotoxicity of this compound in HAoSMC

| This compound Concentration (nM) | Mean Resorufin Fluorescence (RFU) | Standard Deviation (RFU) | % Cell Viability |

| 0 (Vehicle Control) | 25,000 | 1,200 | 100 |

| 0.1 | 24,800 | 1,150 | 99.2 |

| 1 | 25,100 | 1,250 | 100.4 |

| 10 | 24,500 | 1,100 | 98 |

| 100 | 24,200 | 1,050 | 96.8 |

| 1000 | 23,800 | 1,000 | 95.2 |

| Positive Control (Digitonin 100µM) | 1,500 | 200 | 6 |

This data is illustrative. Actual results may vary.

Experimental Protocols

Protocol 1: Fluorescent Calcium Flux Assay

Materials:

-

Human Aortic Smooth Muscle Cells (HAoSMC)

-

Cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)

-

Black, clear-bottom 96-well microplates

-

This compound

-

Nifedipine (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Potassium Chloride (KCl)

-

Fluorescence plate reader with bottom-read capabilities and injectors

Procedure:

-

Cell Plating:

-

Seed HAoSMC in black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.

-

Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO in HBSS) and a positive control (e.g., 1 µM Nifedipine).

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Aspirate the cell culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

-

Assay Execution:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of the this compound dilutions (or controls) to the respective wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader.

-

Set the reader to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject a solution of KCl to achieve a final concentration of 50-80 mM to induce membrane depolarization.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium influx.

-

-

Data Analysis:

-

Calculate the peak fluorescence intensity for each well.

-

Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Resazurin Cell Viability Assay

Materials:

-

HAoSMC cultured in a clear 96-well plate (can be a replica plate from the calcium flux assay)

-

This compound

-

Digitonin (positive control for cytotoxicity)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Compound Treatment:

-

Prepare and add the same concentrations of this compound as in the calcium flux assay to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., 100 µM Digitonin).

-

Incubate the plate for the same duration as the compound incubation in the calcium flux assay.

-

-

Resazurin Addition:

-

Prepare a 0.15 mg/mL stock solution of resazurin in PBS and filter-sterilize.

-

Add 10 µL of the resazurin stock solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence of resorufin using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with media and resazurin but no cells).

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Visualization of Pathways and Workflows

Caption: this compound's dual mechanism of action.

Caption: Workflow for this compound efficacy screening.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. This compound, a 1,4-dihydropyridine calcium channel blocker that enhances nitric oxide-induced vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Pranidipine Administration in Rodent Models of Hypertension via Oral Gavage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pranidipine is a dihydropyridine calcium channel blocker recognized for its potent and long-lasting antihypertensive effects. Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This document provides detailed application notes and protocols for the administration of this compound via oral gavage in rodent models of hypertension, specifically spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats. The information compiled herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cardiovascular research, and drug development.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound administration on blood pressure in hypertensive rodent models.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Duration of Treatment | This compound Dose (oral gavage) | Initial Systolic Blood Pressure (mmHg) | Final Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Reference |

| 10 weeks | 3.0 mg/kg/day | 270 ± 6 | 158 ± 8 | ↓ 112 | [1] |

Table 2: Effect of this compound on Blood Pressure in Dahl Salt-Sensitive Rats